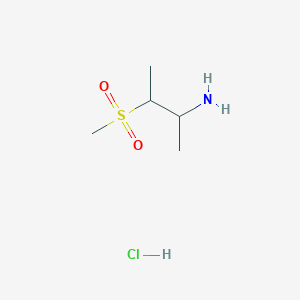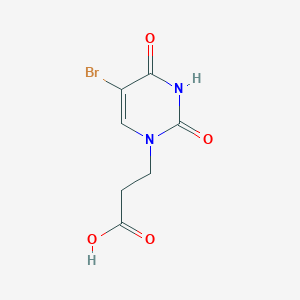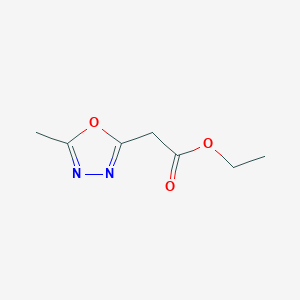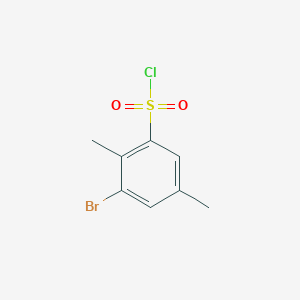
3-Methanesulfonylbutan-2-amine hydrochloride
Übersicht
Beschreibung
3-Methanesulfonylbutan-2-amine hydrochloride is a chemical compound with the CAS Number: 1334148-36-5 . It has a molecular weight of 187.69 and its IUPAC name is 3-(methylsulfonyl)-2-butanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3-Methanesulfonylbutan-2-amine hydrochloride is 1S/C5H13NO2S.ClH/c1-4(6)5(2)9(3,7)8;/h4-5H,6H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Methanesulfonylbutan-2-amine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 187.69 .Wissenschaftliche Forschungsanwendungen
Application in Aerosol Calibration and Measurement Techniques
Methanesulfonate salts, including derivatives similar to 3-methanesulfonylbutan-2-amine hydrochloride, are utilized in aerosol science for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors. These applications are crucial for understanding the physical properties of ambient nanoparticles, which include methanesulfonates. Effective density measurements of such compounds provide essential data for aerosol characterization, contributing significantly to atmospheric science research and environmental monitoring (Perraud, Smith, & Olfert, 2023).
Role in Organic Synthesis and Chemical Transformations
3-Methanesulfonylbutan-2-amine hydrochloride and related methanesulfonates are pivotal in various organic synthesis reactions. For instance, they are involved in reductive deamination processes of aromatic amines, offering a convenient route for hydrodeamination. This chemical transformation is critical for modifying molecular structures in pharmaceuticals and agrochemicals, showcasing the compound's versatility in synthetic organic chemistry (Wang & Guziec, 2001).
Enhancement of Glycosylation Reactions
In carbohydrate chemistry, derivatives of 3-methanesulfonylbutan-2-amine hydrochloride are employed to facilitate regio- and stereoselective glycosylation reactions. These reactions are foundational for constructing complex carbohydrates and glycoconjugates, which have implications in medicinal chemistry and the development of therapeutics (D’Angelo & Taylor, 2016).
Safe Sulfonylation of Alcohols
In the field of materials science and industrial chemistry, methanesulfonates, akin to 3-methanesulfonylbutan-2-amine hydrochloride, are integral to the sulfonylation of alcohols. This reaction is crucial for the production of various chemical intermediates used in the synthesis of polymers, dyes, and surfactants. The process demonstrates the compound's role in facilitating reactions that are both efficient and possess a high safety profile, avoiding the production of hazardous by-products (Tanabe et al., 1995).
Safety and Hazards
The safety information for 3-Methanesulfonylbutan-2-amine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and using the substance only in well-ventilated areas .
Eigenschaften
IUPAC Name |
3-methylsulfonylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-4(6)5(2)9(3,7)8;/h4-5H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEOGCCASRLWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methanesulfonylbutan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)







![1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1524492.png)


